molecular formula C17H22N6O3S B14956639 N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide

Cat. No.: B14956639
M. Wt: 390.5 g/mol
InChI Key: PSGUGQIJMMWLOP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide is a synthetic chemical compound featuring a complex molecular structure that incorporates a tetrahydro-1(2H)-pyrazinesulfonamide core. This structure suggests potential for diverse research applications. The presence of the sulfonamide group is a key feature found in compounds with various biological activities . Similarly, the 2-pyrimidinylamino moiety is a common pharmacophore in medicinal chemistry, often associated with targeting kinase enzymes . The specific mechanism of action, physicochemical properties, and primary research applications for this compound are currently not well-documented in readily available scientific literature and require further investigation. This product is intended for research purposes by qualified personnel in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct their own thorough safety and handling assessments prior to use.

Properties

Molecular Formula

C17H22N6O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(pyrimidin-2-ylamino)benzoyl]piperazine-1-sulfonamide

InChI

InChI=1S/C17H22N6O3S/c1-21(2)27(25,26)23-11-9-22(10-12-23)16(24)14-5-3-6-15(13-14)20-17-18-7-4-8-19-17/h3-8,13H,9-12H2,1-2H3,(H,18,19,20)

InChI Key

PSGUGQIJMMWLOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)NC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

    Pyrazine Ring Formation: The pyrazine ring is formed through cyclization reactions involving the appropriate precursors.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced compounds with fewer double bonds or oxygen atoms.

Scientific Research Applications

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Pharmacological Target Reference
N,N-Dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide Tetrahydro-pyrazine + sulfonamide 2-Pyrimidinylamino, benzoyl Hypothesized kinase/receptor
BCTC (N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide) Tetrahydro-pyrazine + carboxamide 3-Chloropyridinyl, tert-butylphenyl Vanilloid Receptor 1 (VR1)
Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) Pyrazolo-pyrimidine + benzamide Fluorophenyl, chromenone, isopropylbenzamide Kinase/Enzyme (unspecified)
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) Triazole + acetohydrazide Pyridinyl, phenylmethylidene Antimicrobial/Enzyme inhibitor

Key Observations :

  • Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound may enhance metabolic stability compared to BCTC’s carboxamide, which is prone to hydrolysis .
  • Pyrimidine vs.
Pharmacological Activity

Table 2: Activity Profiles

Compound Name IC50/EC50 (nM) Bioavailability (Oral) CNS Penetration Reference
BCTC 35 (VR1, capsaicin) ~50% (rat) High
Example 53 Not reported Not reported Not reported
This compound No direct data Inferred moderate Likely moderate

Key Observations :

  • BCTC : Demonstrates dual inhibition of capsaicin- and acid-induced VR1 activation (IC50 = 35 nM and 6 nM, respectively), a property absent in earlier analogs like capsazepine .
  • Target Compound : The sulfonamide group may reduce CNS penetration compared to BCTC’s carboxamide, but this requires experimental validation.

Key Observations :

  • Yield Challenges : Pyrimidine-containing analogs (e.g., Example 3) often exhibit moderate yields (~40%) due to complex coupling reactions .
  • Chiral Complexity : BCTC’s activity depends on stereochemistry, suggesting that the target compound’s tetrahydro-pyrazine core may require enantioselective synthesis .

Biological Activity

N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide, commonly referred to by its CAS number 1435907-11-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N6O3SC_{17}H_{22}N_{6}O_{3}S, with a molecular weight of 390.5 g/mol. The structure features a tetrahydropyridine ring, which is crucial for its biological activity.

PropertyValue
CAS Number1435907-11-1
Molecular FormulaC17H22N6O3S
Molecular Weight390.5 g/mol

Research indicates that this compound may act as an inhibitor of certain enzymes, potentially influencing pathways related to cell proliferation and apoptosis. Specific studies have shown that compounds with similar structures can effectively inhibit farnesyltransferase (FT), an enzyme involved in the post-translational modification of proteins that play critical roles in cell signaling and growth .

Biological Activity

Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. Analogous compounds have demonstrated significant inhibitory effects on tumor cell lines in vitro, with IC50 values indicating effective concentrations for inducing cytotoxicity .

Analgesic Properties : Similar compounds have been evaluated for their analgesic effects through μ-opioid receptor agonism. These studies highlight the potential for developing pain management therapies based on the structural characteristics of this compound .

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Animal Models : In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth compared to control groups. The observed effects were linked to the modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with specific structural features:

  • Tetrahydropyridine Ring : Essential for maintaining the conformation necessary for receptor binding.
  • Pyrimidine Substituent : Influences the compound's interaction with target enzymes and receptors.
  • Dimethyl Group : Enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Q. What are the optimal synthetic routes for N,N-dimethyl-4-[3-(2-pyrimidinylamino)benzoyl]tetrahydro-1(2H)-pyrazinesulfonamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis of this compound can be optimized using solvent-dependent coupling reactions. For example, acetonitrile as a solvent with NaOH as a base (under reflux) has been effective in similar pyrazine-sulfonamide syntheses . Purification via column chromatography or recrystallization (yield ~85%) is recommended, with careful monitoring of reaction stoichiometry to avoid byproducts . Adjusting temperature (e.g., 60–80°C) and reaction time (12–24 hrs) can enhance yield, as slower kinetics may favor selective bond formation.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: 1H-NMR and 13C-NMR are critical for confirming the pyrazine and pyrimidine ring systems, as well as sulfonamide connectivity. For example, the downfield shift of the sulfonamide proton (~10–12 ppm) and pyrimidine NH (~8.5 ppm) are diagnostic . Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹). Elemental analysis (C, H, N) ensures purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into designing derivatives of this compound to predict reactivity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) can model reaction pathways, such as nucleophilic substitutions at the pyrazine or pyrimidine moieties. For instance, ICReDD’s approach combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on existing sulfonamide datasets can predict regioselectivity in derivatization, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in analytical data from different characterization techniques (e.g., NMR vs. MS)?

Methodological Answer: Contradictions often arise from impurities or dynamic equilibria (e.g., tautomerism in pyrimidine rings). Cross-validate with 2D NMR (COSY, HSQC) to confirm proton-carbon correlations . High-resolution MS (HRMS) distinguishes isotopic patterns from adducts. If discrepancies persist, use X-ray crystallography to unambiguously confirm the structure . For unresolved cases, replicate experiments under controlled humidity/temperature to stabilize intermediates .

Q. How do substituents on the pyrimidine or pyrazine rings influence the compound’s solubility and bioavailability?

Methodological Answer: Introducing hydrophilic groups (e.g., hydroxyl, amine) on the pyrimidine ring improves aqueous solubility, as seen in sulfonamide analogs . LogP calculations predict membrane permeability, while molecular dynamics simulations model interactions with biological membranes . Experimental validation via shake-flask assays (partition coefficient) and in vitro permeability models (e.g., Caco-2 cells) are recommended .

Q. What experimental protocols ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer: Standardize reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE) frameworks . Document purification steps rigorously (e.g., solvent ratios in recrystallization ). Share raw spectral data (NMR, MS) in open-access repositories for peer validation. For advanced labs, robotic synthesis platforms minimize human error .

Q. How can heterogeneous catalysis be applied to improve the sustainability of this compound’s synthesis?

Methodological Answer: Replace traditional Pd catalysts with immobilized variants (e.g., Pd on carbon or silica) to reduce metal leaching and enable recycling . Microwave-assisted synthesis reduces energy consumption and reaction time (e.g., 30 mins vs. 24 hrs) . Lifecycle assessment (LCA) tools quantify environmental impact, guiding solvent substitution (e.g., water instead of DMF) .

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